(Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid
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Overview
Description
(Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group and a methyl group on the pyrazole ring, along with a prop-2-enoic acid moiety. Pyrazole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid can be achieved through various synthetic routes. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde, followed by a reduction reaction . This one-pot, two-step synthesis is efficient and yields the desired product in good quantities. The reaction is typically carried out under solvent-free conditions, making it environmentally friendly and operationally simple .
Chemical Reactions Analysis
(Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a valuable building block for the synthesis of more complex heterocyclic systems. In biology, it is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. In medicine, pyrazole derivatives, including (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid, are explored for their potential therapeutic properties, such as anti-inflammatory and anticancer activities .
Mechanism of Action
The mechanism of action of (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting various biochemical processes. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
When compared to other similar compounds, (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid stands out due to its unique structural features and biological activities. Similar compounds include 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine and (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine These compounds share the pyrazole core but differ in their substituents, leading to variations in their reactivity and biological properties
Properties
IUPAC Name |
(Z)-3-(1-tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-9(5-6-10(14)15)7-12-13(8)11(2,3)4/h5-7H,1-4H3,(H,14,15)/b6-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMCBGCAJBMIGO-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C(C)(C)C)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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